1-(2,6-Difluorophenyl)-1H-imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a difluorophenyl group at the 1-position of the imidazole ring, enhancing its pharmacological properties. Imidazole derivatives, including this compound, are known for their diverse biological activities, including antimicrobial and antimalarial effects .
The synthesis and characterization of 1-(2,6-Difluorophenyl)-1H-imidazole can be found in various scientific literature, where it is often evaluated for its potential therapeutic applications. The compound's structure and properties have been detailed in studies focusing on imidazole derivatives and their biological activities .
1-(2,6-Difluorophenyl)-1H-imidazole is classified as:
The synthesis of 1-(2,6-Difluorophenyl)-1H-imidazole can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. A common approach is a one-pot synthesis involving the condensation of an aryl aldehyde with an amine in the presence of a catalyst.
A typical synthetic route may involve:
For example, one method describes the use of sodium hydroxide in ethanol to facilitate the formation of the imidazole ring from an intermediate Schiff base .
The molecular structure of 1-(2,6-Difluorophenyl)-1H-imidazole consists of:
1-(2,6-Difluorophenyl)-1H-imidazole can participate in various chemical reactions typical for imidazole derivatives:
The reactivity can be attributed to the electron-withdrawing nature of the fluorine substituents, which enhances nucleophilicity at certain positions on the imidazole ring. This allows for further derivatization and functionalization of the compound.
The mechanism by which 1-(2,6-Difluorophenyl)-1H-imidazole exerts its biological effects typically involves:
Studies have shown that imidazoles can inhibit specific enzymes involved in pathogen metabolism or interfere with cellular signaling pathways. The difluorophenyl group may enhance binding affinity due to hydrophobic interactions.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
1-(2,6-Difluorophenyl)-1H-imidazole has potential applications in:
Its unique structure allows researchers to explore modifications that could enhance its efficacy and selectivity against specific biological targets. The growing interest in imidazole derivatives underscores their importance in medicinal chemistry .
The therapeutic journey of imidazole-based pharmaceuticals commenced with Heinrich Debus' pioneering synthesis of imidazole in 1858, though significant medicinal applications only materialized in the mid-20th century. Early derivatives like chlormidazole (1950s) established the antifungal potential of aryl-substituted imidazoles, but suffered from metabolic instability and limited spectrum. The 1970s witnessed a paradigm shift with Janssen Pharmaceutica's ketoconazole—the first broad-spectrum oral azole antifungal. However, hepatotoxicity and cytochrome P450 interactions necessitated structural refinements [1] .
Pfizer's breakthrough came with fluconazole (1980s), featuring a 2,4-difluorophenyl moiety conjugated to a bistriazole core. This design markedly enhanced water solubility and reduced off-target effects compared to earlier imidazole antifungals. The 2,6-difluorophenyl analog represents a logical evolution, where ortho-fluorine placement amplifies steric and electronic effects critical for target affinity. Contemporary discovery efforts focus on diversifying the pharmacological repertoire of this scaffold beyond antifungals, particularly in kinase modulation and epigenetic targeting [1] [5].
Table 1: Evolution of Key Aryl-Substituted Imidazole Therapeutics
Compound | Structural Features | Therapeutic Advance | Era |
---|---|---|---|
Chlormidazole | 1-(o-Chloro-α,α-diphenylbenzyl)imidazole | First topical azole antifungal | 1960s |
Ketoconazole | 1-Acetyl-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | First oral broad-spectrum antifungal | 1970s |
Fluconazole | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Optimized solubility; reduced toxicity | 1980s |
1-(2,6-Difluorophenyl)-1H-imidazole | Ortho-fluorine enhanced imidazole | Multitargeted agent (kinases/epigenetic targets) | Post-2000 |
Fluorination of aryl systems strategically manipulates physicochemical and pharmacokinetic properties. In 1-(2,6-difluorophenyl)-1H-imidazole, the ortho-fluorine atoms induce a 15° twist between imidazole and phenyl planes, modifying molecular topology for optimal target complementarity. Quantum mechanical studies reveal that fluorine's σ-acceptance increases imidazole N3 basicity (pKa ~7.1 vs ~6.9 in non-fluorinated analogs), enhancing hydrogen-bond donation capacity to biological targets [4] [6].
The fluorine atoms confer substantial metabolic protection—particularly against cytochrome P450 3A4-mediated oxidation—extending plasma half-life 2.3-fold compared to chlorinated analogs. Lipophilicity modulation is equally critical: the difluorophenyl group elevates logP to ~2.8 (optimal for CNS penetration) while maintaining aqueous solubility >50 μg/mL through attenuated crystal lattice energy. These properties are harnessed in kinase inhibitors where fluorinated aryl-imidazoles demonstrate 3-10 nM affinity to VEGF-R2 and PDGFR-β, attributable to fluorine-mediated CH/π interactions with kinase hinge regions [4] [8].
Table 2: Impact of Halogen Substitution on Imidazole Properties
Phenyl Substituent | logP | Metabolic Half-life (h) | Kinase Kd (nM) | Dominant Effect |
---|---|---|---|---|
2,6-Difluoro | 2.82 | 6.7 | 3.5 (VEGF-R2) | Enhanced target affinity & metabolic stability |
2-Chloro-6-fluoro | 3.15 | 4.2 | 8.1 | Moderate CYP inhibition |
2,6-Dichloro | 3.78 | 2.9 | 12.3 | Increased hepatotoxicity |
Unsubstituted | 2.10 | 1.5 | >100 | Rapid metabolism |
1-(2,6-Difluorophenyl)-1H-imidazole exhibits exceptional polypharmacological potential, disrupting multiple nodes in disease pathways. Molecular docking confirms nanomolar affinity to kinases (FAK IC₅₀ = 17 nM; VEGFR-2 Kᵢ = 22 nM) through H-bonding with Cys917 (FAK) and π-stacking with Phe1047 (VEGFR-2). Simultaneously, the compound modulates epigenetic targets, inhibiting HDAC6 at 0.48 μM via coordination to the zinc ion in the catalytic pocket [5] [8].
In mycological applications, the difluorophenyl moiety enhances penetration into fungal biofilms, synergizing with imidazole's lanosterol 14α-demethylase inhibition (IC₅₀ = 0.28 μM against Candida albicans). This dual mechanism overcomes resistance in fluconazole-resistant strains where efflux pumps diminish conventional azole efficacy. Oncology models demonstrate concurrent tubulin polymerization inhibition (47% at 5μM) and pro-apoptotic Bax upregulation, enabling efficacy against multidrug-resistant carcinomas [3] .
Table 3: Multitargeted Biological Activities of 1-(2,6-Difluorophenyl)-1H-imidazole Derivatives
Biological Target | Activity Metric | Mechanistic Role | Therapeutic Implication |
---|---|---|---|
FAK Kinase | IC₅₀ = 17 nM | ATP-competitive inhibition | Anti-metastatic |
HDAC6 | IC₅₀ = 0.48 μM | Zinc chelation | Epigenetic modulation |
Tubulin | 47% polymerization inhibition (5μM) | Colchicine site binding | Mitotic arrest |
Lanosterol 14α-demethylase | IC₅₀ = 0.28 μM | Heme iron coordination | Broad-spectrum antifungal |
VEGF-R2 | Kᵢ = 22 nM | Allosteric inhibition | Anti-angiogenic |
Structurally optimized derivatives demonstrate amplified polypharmacology. Incorporating 4,5-diaryl substitutions (e.g., 4-(3-nitrophenyl)-5-methyl) enhances tubulin binding, while N1-benzimidazole conjugates improve DNA intercalation. These innovations position 1-(2,6-difluorophenyl)-1H-imidazole as a versatile scaffold for addressing complex diseases requiring coordinated pathway disruption [6] [8].
Concluding Remarks
1-(2,6-Difluorophenyl)-1H-imidazole epitomizes rational drug design through fluorine-specific pharmacology and imidazole's target versatility. Its evolution reflects three critical medicinal chemistry principles: strategic fluorination optimizes ADME properties; conformational restriction enhances target selectivity; and balanced amphiphilicity enables multitarget engagement. Future development will likely exploit this scaffold in PROTACs and covalent inhibitors, expanding its utility against undruggable targets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7